molecular formula C20H18N2O3 B2626245 [(2,6-dimethylphenyl)carbamoyl]methyl quinoline-2-carboxylate CAS No. 387857-33-2

[(2,6-dimethylphenyl)carbamoyl]methyl quinoline-2-carboxylate

Cat. No.: B2626245
CAS No.: 387857-33-2
M. Wt: 334.375
InChI Key: HBMWBJATVXWOIW-UHFFFAOYSA-N
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Description

[(2,6-Dimethylphenyl)carbamoyl]methyl quinoline-2-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is functionalized with a carbamoyl group and a carboxylate ester. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,6-dimethylphenyl)carbamoyl]methyl quinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with 2,6-dimethylphenyl isocyanate.

    Esterification: The final step involves esterification of the quinoline-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(2,6-Dimethylphenyl)carbamoyl]methyl quinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline-2,3-dicarboxylic acid derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted carbamoyl derivatives.

Scientific Research Applications

[(2,6-Dimethylphenyl)carbamoyl]methyl quinoline-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline core.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of [(2,6-dimethylphenyl)carbamoyl]methyl quinoline-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2-carboxylate derivatives: These compounds share the quinoline core and carboxylate group but may lack the carbamoyl group.

    Carbamoyl-substituted aromatics: Compounds with similar carbamoyl groups but different aromatic cores.

Uniqueness

[(2,6-Dimethylphenyl)carbamoyl]methyl quinoline-2-carboxylate is unique due to the combination of the quinoline core with the specific carbamoyl and carboxylate functional groups

Properties

IUPAC Name

[2-(2,6-dimethylanilino)-2-oxoethyl] quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-13-6-5-7-14(2)19(13)22-18(23)12-25-20(24)17-11-10-15-8-3-4-9-16(15)21-17/h3-11H,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMWBJATVXWOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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